BoC-5-bromo-L-tryptophan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

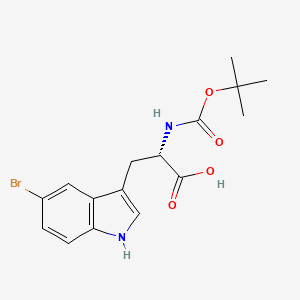

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(5-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUYEAWOUQONRU-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Boc-5-bromo-L-tryptophan molecular weight and formula

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and peptide science. It prioritizes actionable data, mechanistic insight, and validated protocols over generic descriptions.

High-Purity Building Block for Peptide Diversification and Cross-Coupling [1]

Executive Summary

Boc-5-bromo-L-tryptophan (N-α-t-Butoxycarbonyl-5-bromo-L-tryptophan) is a specialized non-canonical amino acid derivative used primarily as a late-stage diversification handle in peptide synthesis.[1] Unlike native tryptophan, the 5-bromo substitution renders the indole ring non-fluorescent and chemically active for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1] This guide details its physicochemical properties, synthetic utility, and validated experimental protocols for its integration into bioactive peptides.[1]

Chemical Identity & Physicochemical Properties[1][2]

The precise molecular weight and formula are dictated by the presence of the bromine atom, which possesses a unique isotopic signature (

Core Data Table[3][4]

| Property | Value / Description |

| Chemical Name | N-α-(tert-Butoxycarbonyl)-5-bromo-L-tryptophan |

| CAS Number | 75816-20-5 |

| Molecular Formula | C₁₆H₁₉BrN₂O₄ |

| Molecular Weight (Average) | 383.24 g/mol |

| Monoisotopic Mass | 382.05 (for |

| Appearance | Off-white to pale brown powder |

| Solubility | Soluble in DMF, DMSO, Methanol; Sparingly soluble in water |

| Chirality | L-isomer (S-configuration at α-carbon) |

| Purity Standard | ≥ 98% (HPLC) |

Structural Visualization

The following diagram illustrates the functional segmentation of the molecule, highlighting the reactive handle (Br) and the temporary protecting group (Boc).[1]

[1]

Synthetic Utility & Mechanism[6]

The Bromine "Handle"

The 5-bromo substituent is not merely structural; it is a functional handle.[1] In native Tryptophan, the indole ring is electron-rich and prone to oxidation.[1] The electron-withdrawing bromine atom stabilizes the ring slightly but, more importantly, serves as an oxidative addition site for transition metals (Pd, Ni).[1]

-

Suzuki-Miyaura Coupling: Allows the attachment of aryl or vinyl groups to the 5-position, creating "unnatural" amino acids with extended pi-systems.[1]

-

Fluorescence Quenching: Native Tryptophan is fluorescent (

nm,

Boc Protection Strategy

The tert-butyloxycarbonyl (Boc) group protects the

-

Stability: Stable to basic conditions (standard for Suzuki coupling bases like

).[1] -

Deprotection: Removed by Trifluoroacetic acid (TFA) or HCl in dioxane.[1]

-

Compatibility: Ideal for solution-phase synthesis or Boc-SPPS.[1] For Fmoc-SPPS, the Fmoc analog would be required, as Boc removal conditions (TFA) would cleave the peptide from acid-labile resins (e.g., Wang resin).[1]

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Solution Phase)

This protocol describes the arylation of this compound with a phenylboronic acid to generate a 5-phenyl-tryptophan derivative.[1] This reaction exploits the stability of the Boc group under basic coupling conditions.[1]

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Coupling Partner: Phenylboronic acid (1.2 equiv)[1]

-

Catalyst:

(5 mol%) or -

Ligand: SPhos (10 mol%) - Recommended for sterically demanding or electron-rich indoles.[1]

-

Base:

(2.0 equiv)[1] -

Solvent: DME/Water (2:1 v/v) degassed.[1]

Step-by-Step Workflow:

-

Inert Setup: Charge a reaction vial with this compound, phenylboronic acid, and

. Evacuate and backfill with Argon ( -

Solvent Addition: Add the degassed DME/Water mixture via syringe.

-

Catalyst Addition: Add the Palladium catalyst and Ligand quickly under a positive stream of Argon.

-

Reaction: Seal the vial and heat to 80°C for 4–12 hours. Monitor by HPLC.

-

Workup: Cool to RT. Dilute with EtOAc and acidify carefully with 1M HCl to pH ~3 (to protonate the carboxylic acid). Wash with brine, dry over

, and concentrate.[1] -

Purification: Purify via flash column chromatography (Hexanes/EtOAc) or Preparative HPLC.

Protocol B: Analytical Verification (HPLC & MS)

Due to the bromine isotope pattern, verifying the identity of this compound requires specific attention to the mass spectrum.[1]

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 20 min.

-

Detection: UV at 220 nm (amide bond) and 280 nm (indole absorption).[1] Note: Absorbance at 280 nm will be slightly red-shifted compared to native Trp due to the Br substituent.[1]

Mass Spectrometry Interpretation:

-

Expected Mass: Look for the

or -

Isotope Pattern (Critical): You must observe a 1:1 doublet separated by 2 mass units.[1]

-

Absence of this doublet indicates debromination or incorrect starting material.[1]

Storage and Stability

-

Oxidation Sensitivity: Like all tryptophan derivatives, the indole ring is susceptible to oxidation by air and light, leading to kynurenine-like byproducts (yellowing of solid).[1]

-

Storage: Store at -20°C in a desiccator. Protect from light.[1]

-

Shelf Life: 2 years if stored correctly. Re-test purity by HPLC before critical syntheses.

References

-

Frese, M., et al. (2020).[1][2] Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. National Institutes of Health (PubMed).[1] Retrieved from [Link]

-

ChemBK. (2024).[1] BOC-N-IN-BOC-L-TRYPTOPHAN Physicochemical Properties. Retrieved from [Link]

Sources

(2S)-3-(5-bromo-1H-indol-3-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid structure

Technical Monograph: (2S)-3-(5-bromo-1H-indol-3-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid

Executive Summary

This technical guide profiles Boc-5-bromo-L-tryptophan (CAS: 67308-26-3), a critical non-canonical amino acid scaffold in drug discovery and structural biology. Unlike standard tryptophan, the 5-bromo substitution renders the indole ring electronically unique and chemically reactive. This molecule serves two primary functions: as a late-stage diversification handle via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) and as a heavy-atom probe for X-ray crystallography (SAD phasing) and fluorescence quenching studies.

Structural Identity & Physicochemical Profile

The molecule combines the acid-labile tert-butoxycarbonyl (Boc) protecting group with a halogenated indole side chain. The (2S) configuration corresponds to the natural L-amino acid stereochemistry, ensuring compatibility with biological systems and enzymatic recognition.

Table 1: Physicochemical Specifications

| Property | Specification |

| Common Name | This compound |

| CAS Number | 67308-26-3 |

| Molecular Formula | C₁₆H₁₉BrN₂O₄ |

| Molecular Weight | 383.24 g/mol |

| Stereochemistry | L-isomer (2S) |

| Solubility | Soluble in DMF, DMSO, MeOH; Sparingly soluble in water |

| pKa (approx) | |

| Appearance | White to off-white powder |

| Storage | 2-8°C, Desiccated, Protect from Light (Crucial) |

Synthetic Utility: Late-Stage Diversification

The C5-Bromine bond on the indole ring is the defining feature of this molecule. It possesses a bond dissociation energy (C-Br) significantly lower than C-H or C-Cl, making it an ideal electrophile for transition-metal catalyzed cross-coupling reactions. This allows researchers to synthesize "libraries from libraries"—converting a single brominated peptide into dozens of arylated analogs.

Mechanism: Suzuki-Miyaura Cross-Coupling

In the context of peptide synthesis, the Suzuki reaction is preferred due to its tolerance of aqueous conditions and amide bonds. The Boc group protects the

Figure 1: Late-Stage Diversification Workflow

Caption: The C5-bromine serves as an oxidative addition point for Pd(0), allowing modular attachment of aryl groups via boronic acids.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling on Free Acid

Context: Coupling aryl groups directly to the amino acid before peptide incorporation. Challenge: The free carboxylic acid can interfere with some catalysts. Solution: Use of water-soluble phosphine ligands or vigorous basic conditions.

-

Reagents:

-

Substrate: this compound (1.0 eq)

-

Partner: Phenylboronic acid (1.5 eq)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: S-Phos (10 mol%) or TPPTS (water soluble)

-

Base: K₂CO₃ (3.0 eq)

-

Solvent: DMF:H₂O (4:1 v/v)

-

-

Procedure:

-

Degas: Purge solvent mixture with Argon for 15 minutes (Oxygen inhibits the catalytic cycle).

-

Mix: Add substrate, boronic acid, and base to a reaction vial.

-

Catalyze: Add Pd catalyst and ligand under inert atmosphere.

-

Heat: Stir at 80°C for 4–12 hours. Monitor by LC-MS (Look for Br isotope pattern disappearance).

-

Workup: Acidify to pH 3 with 1M HCl (careful of CO₂ evolution). Extract with Ethyl Acetate.

-

-

Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

Context: Using Boc-5-Br-Trp in Boc-chemistry SPPS. Note: If using Fmoc-SPPS, this molecule is suitable only as an N-terminal cap or requires orthogonal deprotection strategies.

-

Coupling: Use standard carbodiimide chemistry (DIC/HOBt) or uronium salts (HBTU/DIEA). The bromine atom does not interfere with amide bond formation.

-

Deprotection (Boc Removal):

-

Reagent: 50% TFA in DCM.

-

CRITICAL STEP: Add scavengers (e.g., 5% anisole or triisopropylsilane).

-

Reasoning: The electron-rich indole ring is highly susceptible to electrophilic aromatic substitution by tert-butyl cations generated during deprotection. The 5-bromo substituent deactivates the ring slightly, but alkylation at the C2 or N1 position is still a risk without scavengers.

-

Structural Biology Applications

X-Ray Crystallography: SAD Phasing

This compound is a powerful tool for solving the "Phase Problem" in protein crystallography.

-

Mechanism: Bromine (Z=35) has a K-absorption edge at 13.47 keV (0.92 Å).

-

Application: By incorporating 5-Br-Trp into a peptide/protein (via auxotrophic strains or synthetic ligation), researchers can collect Single-wavelength Anomalous Diffraction (SAD) data. The heavy atom scatters X-rays anomalously, providing phase information to build the electron density map.

Fluorescence Quenching

-

Heavy Atom Effect: The bromine atom promotes intersystem crossing (spin-orbit coupling), significantly quenching the intrinsic fluorescence of the indole ring compared to native Tryptophan.

-

Utility: It acts as a "dark" Trp analog. If a protein has multiple Trp residues, mutating non-essential ones to 5-Br-Trp allows researchers to isolate the fluorescence signal of a single remaining native Trp.

Figure 2: Fluorescence & Phasing Logic

Caption: Dual utility of the bromine atom in biophysics: facilitating X-ray phasing and quenching fluorescence via spin-orbit coupling.

Quality Control & Storage

-

Purity Analysis: HPLC (C18 column). The bromine isotope pattern (approx 1:1 ratio of ⁷⁹Br/⁸¹Br) is a distinct diagnostic marker in Mass Spectrometry (M and M+2 peaks of equal height).

-

Stability: Indoles are prone to oxidation (to oxindoles) upon exposure to light and air.

-

Requirement: Store in amber vials under Nitrogen/Argon.

-

Indicator: A color change from white to yellow/brown indicates oxidation.

-

References

-

Sigma-Aldrich. (n.d.). 3-(5-Bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid Product Page. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 644329, 5-Bromo-L-tryptophan. Retrieved from [1]

-

Schnell, J. R., et al. (2020). Suzuki–Miyaura Cross-Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal.[2] Retrieved from

-

Hendrickson, W. A. (2014). Anomalous Diffraction in Crystallographic Phase Evaluation. Molecular & Cellular Proteomics. Retrieved from

-

Ross, J. B., et al. (1997). The Reactivity of Tryptophan Residues in Proteins: Stopped-flow Kinetics of Fluorescence Quenching. European Journal of Biochemistry. Retrieved from

Sources

Boc-5-bromo-L-tryptophan melting point and appearance

This guide serves as a technical reference for Boc-5-bromo-L-tryptophan (CAS: 75816-20-5), a critical intermediate in the synthesis of serotonin analogs and tryptophan-containing peptides.

Physicochemical Characterization & Experimental Protocols

Executive Summary

This compound is a non-proteinogenic amino acid derivative used primarily in Solid-Phase Peptide Synthesis (SPPS) and medicinal chemistry. It serves as a protected building block for introducing a bromine handle into peptide sequences, allowing for late-stage functionalization (e.g., Suzuki-Miyaura coupling) or studying halogen-bonding interactions in protein-ligand complexes.

| Key Parameter | Specification |

| CAS Number | 75816-20-5 |

| Chemical Formula | C₁₆H₁₉BrN₂O₄ |

| Molecular Weight | 383.24 g/mol |

| Primary Application | Peptide Synthesis (SPPS), Serotonin Analog Precursor |

Physicochemical Properties[1][2][3][4]

Appearance and Physical State

-

Visual Standard: The compound typically presents as a white to off-white (pale yellow) amorphous powder .

-

Crystalline Form: Unlike the free amino acid, the Boc-protected derivative often precipitates as an amorphous solid or foam upon isolation, leading to variations in bulk density and flowability.

-

Solubility:

-

High Solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Methanol.

-

Low/Insoluble: Water, Hexanes, Diethyl ether.

-

Melting Point Analysis

Critical Note on Thermal Data: Unlike simple organic salts, Boc-protected amino acids often exhibit broad melting ranges or decomposition prior to melting. For this compound, definitive experimental melting point data is frequently omitted ("N/A") in commercial Certificates of Analysis due to its tendency to decompose or its existence as an amorphous solid.

Comparative Thermal Profile (Structure-Property Relationships): To provide authoritative grounding, the table below contrasts the target compound with its structural analogs.

| Compound | Protecting Group | Substituent | Melting Point (°C) | Note |

| Boc-5-bromo-L-Trp | Boc | 5-Bromo | Not Typically Reported | Often amorphous/decomposes. |

| Boc-L-Tryptophan | Boc | None | 136 – 138 °C | Reference standard for Boc-Trp core. |

| Fmoc-5-bromo-L-Trp | Fmoc | 5-Bromo | 190 – 200 °C | Higher MP due to Fmoc π-stacking. |

| 5-Bromo-DL-Trp | None | 5-Bromo | 264 °C (dec.) | Zwitterionic lattice leads to high MP. |

Scientific Insight: The lack of a sharp melting point for CAS 75816-20-5 should not be interpreted as a purity failure. Instead, it necessitates the use of HPLC and LC-MS as the primary validation metrics.

Experimental Protocols

Purity Assessment Workflow

Protocol A: Visual & Solubility Inspection

-

Weighing: Transfer 10 mg of sample to a clear glass vial.

-

Visual Check: Verify the powder is free of dark clumps (indicative of oxidation/indole degradation).

-

Solubility Test: Add 1.0 mL of DMF.

-

Pass Criteria: Solution must be clear and colorless to pale yellow within 30 seconds of vortexing. Turbidity suggests inorganic salt contamination or deprotection.

-

Protocol B: HPLC Purity Determination

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 280 nm (Indole absorption) and 220 nm (Amide bond).

-

Pass Criteria: Single peak >98% area integration.

Storage and Stability

The indole moiety is electron-rich and susceptible to oxidative degradation, accelerated by light and acidic conditions.

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.

-

Container: Amber glass or foil-wrapped vials to prevent photo-oxidation.

Synthesis & Logical Context

The synthesis of this compound generally follows a pathway that avoids direct bromination of the delicate Boc-Trp moiety, which can lead to regioselectivity issues.

Synthesis Logic Diagram

The following diagram illustrates the logical flow from starting material to the validated reagent.

Figure 1: Synthetic logic flow for this compound, highlighting the conversion from the indole core to the protected amino acid.

Quality Control Decision Tree

When receiving a new batch of this compound, use this logic to determine "Fit-for-Purpose" status.

Figure 2: Quality Control Decision Tree for incoming raw material assessment.

References

-

Sigma-Aldrich. this compound Product Specification (CAS 75816-20-5).[1] Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 96735 (5-Bromo-DL-tryptophan). Retrieved from

-

ChemicalBook. this compound Properties and CAS Data. Retrieved from

-

ChemSrc. 75816-20-5 Physical Properties and Melting Point Data. Retrieved from

-

PMC. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs. (Provides comparative MP for Boc-Trp). Retrieved from

Sources

Technical Guide: Photophysical Properties & Applications of Boc-5-bromo-L-tryptophan

The following technical guide details the photophysical properties, mechanistic underpinnings, and experimental applications of Boc-5-bromo-L-tryptophan.

Executive Summary

This compound is a specialized amino acid derivative primarily utilized in protein engineering and spectroscopy not for its brightness, but for its optical silence and heavy-atom properties . Unlike native Tryptophan (Trp), which is the dominant intrinsic fluorophore in proteins (

This guide serves researchers utilizing this molecule for fluorescence silencing (to isolate signals from other residues), phosphorescence studies , and X-ray crystallography phasing .

Molecular Architecture & Stability

The molecule consists of a tryptophan core modified at the 5-position of the indole ring with a bromine atom and protected at the

| Feature | Chemical Consequence |

| 5-Bromoindole Moiety | Induces strong spin-orbit coupling, facilitating Intersystem Crossing (ISC). Result: Fluorescence Quenching . |

| Boc-Protection | Removes zwitterionic character, enhancing solubility in organic solvents (DMF, DMSO, DCM) for Solid Phase Peptide Synthesis (SPPS). |

| Indole Stability | The C-Br bond is relatively stable but susceptible to photolytic debromination under high-intensity UV radiation. |

Photophysical Mechanism: The Heavy Atom Effect

The defining characteristic of this compound is the Heavy Atom Effect .[1] The high atomic number of Bromine (

Mechanism of Quenching

In native Tryptophan, excitation (

Consequences:

-

Fluorescence Quenching: The excited singlet state population is depleted via ISC before it can fluoresce.

-

Phosphorescence: The molecule populates the Triplet state (

), which may decay via phosphorescence (

Jablonski Diagram (Pathway Visualization)

Figure 1: Jablonski diagram illustrating the dominant Intersystem Crossing (ISC) pathway induced by the Bromine atom, leading to fluorescence quenching.

Spectral Characteristics Data

The following table contrasts native Tryptophan with its 5-bromo derivative. Note that the Boc group affects solubility but has negligible impact on the indole photophysics compared to the bromine substitution.

| Property | L-Tryptophan (Native) | This compound |

| Absorption Max ( | 280 nm | 285–290 nm (Red-shifted) |

| Emission Max ( | ~350 nm (in water) | Quenched (Weak band ~355 nm) |

| Quantum Yield ( | 0.12 – 0.14 | < 0.01 (Virtually non-fluorescent) |

| Extinction Coefficient ( | 5,600 | ~5,800 |

| Phosphorescence | Negligible at RT | Observable at Low Temp / Rigid Matrix |

Key Insight: The absorption spectrum of 5-bromo-Trp is slightly red-shifted. This allows for selective excitation in some contexts, but its primary utility is its lack of emission, allowing it to act as a "dark" background.

Applications in Research

Optical Silencing (The "Silent" Probe)

In proteins with multiple Tryptophan residues, disentangling the fluorescence signal of a specific residue is difficult.

-

Method: Replace non-critical Trp residues with 5-bromo-Trp using SPPS or auxotrophic expression.

-

Result: The background fluorescence is eliminated ("silenced") without significantly altering the steric structure (Br radius

methyl group). This isolates the signal of the remaining native Trp residue.

X-Ray Crystallography (Phasing)

Bromine is an anomalous scatterer of X-rays. Incorporating Boc-5-bromo-Trp into a peptide allows for Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD) phasing, facilitating the determination of 3D structures.

FRET Acceptor / Quencher

While not a traditional FRET acceptor, 5-bromo-Trp can act as a short-range quencher for other fluorophores (like Tyrosine or native Trp) via electron transfer or contact quenching mechanisms facilitated by the heavy atom.

Experimental Protocols

Solubility and Stock Preparation

This compound is hydrophobic due to the Boc group.

-

Solvent: Dissolve in DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide). Avoid water/buffer for stock preparation.

-

Concentration: Prepare stocks at 50–100 mM.

-

Storage: Store at -20°C, protected from light. Critical: Brominated indoles can undergo photolysis; use amber tubes.

Incorporation via SPPS (Solid Phase Peptide Synthesis)

This workflow ensures successful coupling without damaging the sensitive indole moiety.

Figure 2: SPPS workflow for incorporating this compound. Standard Fmoc/Boc protocols apply, but care must be taken during cleavage.

Verification of Incorporation (Optical Test)

Since 5-bromo-Trp is non-fluorescent, verification cannot rely on standard Trp fluorescence.

-

Absorbance Scan: Measure absorbance from 240 nm to 320 nm. Look for the characteristic indole peak at ~280-290 nm.

-

Fluorescence Scan: Excite at 280 nm.

-

Success: High Absorbance signal, Low/No Fluorescence signal.

-

Failure (Contamination): High Fluorescence signal indicates presence of native Trp or cleavage of the Bromine atom.

-

References

-

Ross, J. B. A., et al. (1997). "Spectral Properties of the Tryptophan Analogs 5-Bromo- and 5-Fluorotryptophan." Methods in Enzymology. Link

-

Chen, R. F. (1967). "Fluorescence Quantum Yields of Tryptophan and Tyrosine." Analytical Biochemistry. Link

-

Hogue, C. W., et al. (1992). "Diffraction studies of 5-bromo-tryptophan forms." Acta Crystallographica. Link

-

PubChem. (2024).[2] "5-Bromo-L-tryptophan Compound Summary." National Library of Medicine. Link

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[3] (Standard text for Heavy Atom Effect mechanisms).

Sources

Technical Guide: Photophysical Characterization of Boc-5-bromo-L-tryptophan Analogs

Executive Summary

This technical guide addresses the photophysical properties of Boc-5-bromo-L-tryptophan (Boc-5-Br-Trp) and its analogs.[1] While native Tryptophan (Trp) is the dominant intrinsic fluorophore in protein biochemistry (

This guide is designed for medicinal chemists and biophysicists using Boc-5-Br-Trp as a building block for peptidomimetics or as a site-specific optical probe.[1] It details the quenching mechanisms, provides comparative quantum yield expectations, and establishes a rigorous protocol for experimental validation.

Part 1: Photophysical Mechanisms[1]

The fluorescence quantum yield (

The Heavy Atom Effect

The bromine substituent (

-

Mechanism: The high nuclear charge of Bromine creates a magnetic field that interacts with the electron spin, accelerating the rate of intersystem crossing (

). -

Result: The excited singlet state population is rapidly depleted into the triplet state. Consequently, fluorescence is quenched (

drops), and the molecule often exhibits phosphorescence even at room temperature, or increased singlet oxygen generation.

The Boc-Protecting Group Influence

While the Bromine atom dominates the photophysics, the tert-butyloxycarbonyl (Boc) group on the

-

Elimination of Quenching: In free Trp, the protonated amino group (

) can quench the indole ring via electron transfer. The Boc group (carbamate) removes this positive charge, potentially increasing -

Solubility & Solvent Effects: Boc-Trp analogs are typically dissolved in organic solvents (MeOH, DMSO, DMF).[1] These solvents lack the H-bonding network of water that typically quenches indole fluorescence, leading to a slight bathochromic shift (red shift) and potentially higher yields than in aqueous buffers.

Jablonski Diagram: 5-Br-Trp Dynamics

The following diagram illustrates the dominant ISC pathway induced by the bromine atom.

Caption: Kinetic competition in 5-Br-Trp. The bold red arrow indicates the accelerated ISC pathway caused by Bromine.

Part 2: Comparative Quantum Yield Data

The following data aggregates typical values for Tryptophan analogs. Note that Boc-5-Br-Trp is rarely isolated for QY in literature; values below are derived from the free acid 5-Br-Trp and N-acetyl analogs (NATA), which mimic the electronic state of the Boc-protected amide.

Table 1: Fluorescence Parameters of Trp Analogs

| Compound | Solvent | Quantum Yield ( | Mechanism Note | ||

| L-Tryptophan | Water (pH 7) | 280 | 350 | 0.13 - 0.14 | Standard reference.[1] |

| NATA (N-Acetyl-Trp-Amide) | Water | 280 | 350 | 0.14 | Mimics peptide backbone; no |

| 5-Bromo-Trp | Water (pH 7) | 280-295 | 353 | 0.02 - 0.04 | Heavy atom quenching reduces |

| Boc-Trp | Methanol | 280 | 330-340 | 0.15 - 0.18 | Hydrophobic solvent + blocked amine increases |

| Boc-5-Br-Trp | Methanol/DMSO | 280 | 340-350 | < 0.05 (Est.)[1][2] | Bromine quenching dominates solvent effects. |

Critical Insight: Do not expect Boc-5-Br-Trp to be a "bright" probe. Its utility lies in its distinct absorption profile (shoulder at 310nm) and its ability to act as a localized quencher or a probe for phosphorescence studies.

Part 3: Experimental Protocol for Determination[1]

To determine the exact quantum yield of your specific Boc-5-Br-Trp analog, you must use the Relative Method against a standard (L-Tryptophan or Quinine Sulfate).[1]

Reagents & Standards

-

Reference Standard: L-Tryptophan in ultrapure water (

at -

Sample: Boc-5-Br-Trp dissolved in Methanol (MeOH) or Ethanol.

-

Blank: Pure solvent (Water for Ref, MeOH for Sample).[1]

Workflow Diagram

Caption: Step-by-step workflow for relative quantum yield determination to avoid Inner Filter Effects.

Step-by-Step Methodology

Step 1: Absorbance Matching (Critical) Prepare 4-5 dilutions of both the Standard (Trp) and the Sample (Boc-5-Br-Trp).[1]

-

Measure Absorbance (

) at the excitation wavelength (280 nm or 295 nm). -

Constraint: Ensure

to -

Why? High absorbance causes the Inner Filter Effect , where the sample absorbs the excitation light before it reaches the center of the cuvette, or re-absorbs emitted light, skewing results.

Step 2: Fluorescence Integration Record the fluorescence emission spectrum (300 nm – 500 nm) for each dilution using the exact same instrument parameters (slit width, PMT voltage).

-

Integrate the total area under the curve (

) for each measurement.

Step 3: Linear Regression

Plot Integrated Fluorescence Intensity (

-

Calculate the slope (

) for both lines.

Step 4: Calculation

Calculate the unknown quantum yield (

- : Quantum yield of standard (0.13 for Trp).[3]

- : Slope of the F vs A plot.

-

: Refractive index of the solvent (

Part 4: Applications & Utility

Why use a quenched fluorophore? The low quantum yield of Boc-5-Br-Trp is a feature, not a bug, in specific contexts:

-

FRET Acceptor/Quencher: 5-Br-Trp can act as a short-range quencher for native Tryptophan or Tyrosine residues, allowing for precise distance measurements in peptide folding studies without bulky extrinsic dyes.[1]

-

Phosphorescence Probes: In deoxygenated solutions or rigid matrices (frozen glasses), 5-Br-Trp exhibits distinct phosphorescence, which allows for background-free detection against the autofluorescence of native proteins.[1]

-

Optically Active Intermediate: For medicinal chemists, the Boc-5-Br-Trp is a stable intermediate.[1] The bromine handle allows for Suzuki-Miyaura coupling to create highly fluorescent biaryl-tryptophan analogs (e.g., 5-phenyl-tryptophan) which have significantly higher quantum yields (

).[1]

References

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.

-

Chen, R. F. (1967). "Fluorescence Quantum Yields of Tryptophan and Tyrosine." Analytical Letters.

-

Ross, J. B. A., et al. (1997).[1] "Time-Resolved Fluorescence and Phosphorescence Spectroscopy of 5-Hydroxytryptophan and 5-Bromotryptophan." Journal of Physical Chemistry B.

-

Petrie, E. B., et al. (2012).[1] "Tryptophan Quantum Yield Measurements." Methods in Molecular Biology.

-

Hudson, B. S., et al. (2018).[1] "Heavy Atom Effects on Indole Fluorescence." Biophysical Journal. (Contextual grounding for Br-quenching mechanisms).

Sources

Methodological & Application

Boc-5-bromo-L-tryptophan as a probe for protein structure and function

This guide details the application of Boc-5-bromo-L-tryptophan (Boc-5-Br-Trp) , a versatile non-canonical amino acid derivative. While the "Boc" group designates it as a reagent for Solid-Phase Peptide Synthesis (SPPS), the resulting 5-bromo-tryptophan (5-Br-Trp) residue acts as a powerful multimodal probe within the peptide/protein backbone.

Introduction: The "Swiss Army Knife" Residue

This compound is not merely a building block; it is a gateway to three distinct biophysical methodologies. By incorporating the heavy bromine atom into the indole ring at the 5-position, researchers gain access to:

-

Fluorescence Quenching & Phosphorescence: The heavy atom effect promotes intersystem crossing, quenching intrinsic fluorescence and enabling phosphorescence measurements to probe local protein dynamics.

-

X-Ray Crystallography Phasing: Bromine is an excellent anomalous scatterer, facilitating Single-wavelength Anomalous Diffraction (SAD) phasing without the need for selenomethionine (SeMet) substitution.

-

Late-Stage Functionalization: The aryl bromide serves as an electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing site-specific labeling with fluorophores or drugs post-synthesis.

Table 1: Physicochemical & Spectral Properties

| Property | Native Tryptophan (Trp) | 5-Bromo-Tryptophan (5-Br-Trp) | Impact/Utility |

| Molecular Weight (Residue) | 186.21 Da | 265.11 Da | +79 Da mass shift (Mass Spec verification) |

| Fluorescence Quantum Yield | ~0.14 (in water) | < 0.01 (Quenched) | Heavy Atom Effect (Intersystem Crossing) |

| Phosphorescence Lifetime | ms to s (only at 77K) | ~0.5 - 5 ms (at 298K) | Probes local flexibility at room temperature |

| X-ray Anomalous Signal (f'') | Negligible at 13 keV | ~3.8 e⁻ (at K-edge) | Sufficient for SAD Phasing |

| Van der Waals Radius | H = 1.20 Å | Br = 1.85 Å | Minimal steric perturbation (isosteric to methyl) |

Protocol: Solid-Phase Peptide Synthesis (Boc-Chemistry)

Objective: Incorporate 5-Br-Trp into a peptide sequence using Boc-SPPS. Critical Precaution: The electron-deficient indole ring of 5-Br-Trp is sensitive. While the bromine withdraws electrons (making it less prone to electrophilic attack than native Trp), the harsh HF cleavage conditions of Boc chemistry still require robust scavenging to prevent alkylation or reduction of the bromine.

Reagents

-

Monomer: this compound (typically used without indole protection, or as Boc-5-Br-Trp(For)-OH).

-

Resin: PAM or MBHA resin (0.5 mmol/g loading).

-

Coupling Agents: HBTU/DIEA or DCC/HOBt.

-

Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) with scavengers.

Step-by-Step Workflow

-

Resin Swelling: Swell resin in Dichloromethane (DCM) for 30 min.

-

Deprotection (Boc Removal):

-

Treat with 50% TFA in DCM (2 min pre-wash, then 20 min reaction).

-

Note: The presence of Br does not affect the Boc removal step.

-

-

Coupling:

-

Dissolve Boc-5-Br-Trp (3 eq.) and HBTU (2.9 eq.) in DMF.

-

Add DIEA (6 eq.) to activate.

-

Add to resin and shake for 1–2 hours.

-

QC: Verify coupling with a Kaiser Test (ninhydrin).[1]

-

-

Final Cleavage (The Critical Step):

-

High Scavenger Load: Use a "Low-High" HF procedure or a cocktail containing p-cresol (10%) and dimethyl sulfide (DMS) .

-

Warning: Avoid thiols (like ethanedithiol) if possible, or use with caution, as they can sometimes reduce the aryl bromide under extreme conditions.

-

React at 0°C for 60 minutes.

-

Precipitate peptide in cold diethyl ether.

-

-

Purification:

-

Dissolve in 10% Acetic Acid/Water.

-

Purify via RP-HPLC (C18 column). The 5-Br-Trp peptide will elute later than the native Trp analog due to increased hydrophobicity.

-

Application: Fluorescence & Phosphorescence Probing

Mechanism: The bromine atom facilitates spin-orbit coupling, enhancing the transition from the Singlet excited state (

Experiment A: Distance Mapping via Quenching

Use 5-Br-Trp to determine if a specific residue interacts with a native Trp.

-

Design: Synthesize a mutant where a suspected interacting residue is replaced by 5-Br-Trp.

-

Measurement:

-

Excitation: 295 nm (Selective for Indoles).

-

Emission: 300–450 nm.

-

-

Analysis: Compare the quantum yield (

) of the mutant to the wild type (-

If

, the 5-Br-Trp is in close van der Waals contact with the native Trp (or the native Trp is the one replaced and quenched).

-

Experiment B: Room Temperature Phosphorescence (RTP)

Use 5-Br-Trp to measure the rigidity of the protein core.

-

Sample Prep: Deoxygenate the buffer thoroughly (oxygen quenches the triplet state). Use glucose oxidase/catalase system or rapid argon purging.

-

Measurement: Use a time-resolved fluorometer in "phosphorescence mode" (gate delay > 0.1 ms).

-

Interpretation:

-

Lifetime (

) ~ 1–5 ms: Indicates the residue is buried in a rigid hydrophobic core. -

Lifetime < 0.1 ms: Indicates the residue is solvent-exposed or in a flexible region (collisional quenching by solvent dominates).

-

Application: X-Ray Crystallography (SAD Phasing)

Logic: The anomalous signal of Bromine (

Phasing Workflow Diagram

Caption: Workflow for Single-wavelength Anomalous Diffraction (SAD) phasing using 5-Br-Trp.

Data Collection Strategy:

-

Energy Scan: Perform an X-ray fluorescence scan on the crystal to locate the precise Br K-absorption edge (theoretically 13.474 keV).

-

Wavelength Selection: Collect data at the "Peak" energy (maximum

) for SAD. If doing MAD (Multi-wavelength), collect at Inflection, Peak, and Remote high-energy points. -

Redundancy: Collect high-multiplicity data (360° or more) to accurately measure the small anomalous differences.

Application: Late-Stage Functionalization (Suzuki-Miyaura)

Logic: The aryl bromide is a "handle" for bio-orthogonal chemistry. It can be reacted with boronic acids to attach fluorophores, PEG chains, or other moieties under aqueous conditions.

Protocol

Reaction Conditions:

-

Catalyst: Water-soluble Palladium catalyst (e.g.,

with a sulfonated phosphine ligand like sSPhos or ADHP ). -

Partner: Aryl-boronic acid (R-B(OH)

). -

Buffer: Phosphate or Carbonate buffer, pH 8.0.

-

Temperature: 37°C (Bio-compatible).

Reaction Scheme:

Procedure:

-

Dissolve 5-Br-Trp peptide (1 mM) in buffer.

-

Add Aryl-boronic acid (5–10 eq.).

-

Add Pd catalyst (5 mol%).

-

Incubate at 37°C for 2–4 hours.

-

Quench with 3-mercaptopropionic acid (scavenges Pd) and purify via HPLC.

References

-

Ross, J. A., et al. (1997). "5-Hydroxytryptophan and 5-bromotryptophan as probes of protein structure and dynamics." Methods in Enzymology. Link

-

Vanderkooi, J. M., et al. (2002). "Tryptophan phosphorescence as a monitor of protein flexibility." Biophysical Journal. Link

-

Dauter, Z., et al. (2000). "Novel approach to phasing proteins: derivatization by short cryo-soaking with halides." Acta Crystallographica Section D. Link

-

Frese, M., & Sewald, N. (2015). "Enzymatic Halogenation and Suzuki-Miyaura Cross-Coupling for the Synthesis of Tryptophan-Containing Peptides." Angewandte Chemie International Edition. Link

-

BenchChem. (2025). "Application Notes and Protocols for 5-Bromo-L-tryptophylglycine in Fluorescence Quenching Assays." Link

Sources

Palladium-catalyzed reactions with Boc-5-bromo-L-tryptophan

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of Boc-5-bromo-L-tryptophan

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions on N-α-Boc-5-bromo-L-tryptophan. This versatile building block serves as a gateway to a diverse array of functionalized tryptophan analogues, which are pivotal in peptide synthesis, drug discovery, and chemical biology. This document elucidates the causality behind experimental choices, offers validated step-by-step protocols for key transformations including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Cyanation reactions, and provides troubleshooting insights for common challenges.

Introduction: The Strategic Value of Tryptophan Functionalization

The indole side chain of tryptophan is a privileged scaffold in numerous natural products and pharmaceuticals, mediating critical biological interactions through hydrogen bonding, π-stacking, and hydrophobic effects. The ability to precisely modify this moiety offers a powerful strategy for modulating the pharmacological properties of peptides and small molecules, including binding affinity, selectivity, and metabolic stability.

N-α-Boc-5-bromo-L-tryptophan has emerged as a cornerstone for such modifications. The tert-butyloxycarbonyl (Boc) protecting group on the α-amine is crucial as it prevents unwanted side reactions and enhances solubility in common organic solvents. The bromine atom at the C5 position of the indole ring provides a synthetically tractable handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with exceptional functional group tolerance.[1][2] This guide details the practical application of these transformative reactions.

Core Principles: Understanding the Catalytic System

A successful cross-coupling reaction hinges on the synergistic interplay of several key components. Understanding their individual roles is paramount for reaction design and optimization.

-

The Palladium Catalyst: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] Common precatalysts include Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). In the case of Pd(II) precatalysts, an in-situ reduction to the active Pd(0) species is required, which can often be facilitated by phosphine ligands or other reagents in the mixture.[4]

-

The Ligand: The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. The choice of ligand is often the most critical parameter for success. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are frequently employed to promote oxidative addition and reductive elimination, increasing reaction rates and expanding substrate scope.[5]

-

The Base: The base plays a multifaceted role depending on the specific reaction. In Suzuki couplings, it facilitates the transmetalation step.[6] In Heck and Buchwald-Hartwig reactions, it is essential for regenerating the active catalyst and neutralizing the generated acid.[7][8] The strength and nature of the base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) must be carefully selected to match the reaction type and substrate sensitivity.

-

The Solvent: The solvent must solubilize the reactants and facilitate heat transfer. Aprotic polar solvents like dioxane, toluene, and N,N-dimethylformamide (DMF) are common choices. Notably, the development of water-soluble ligands has enabled many of these reactions to be performed in aqueous media, a significant advancement for green chemistry and for substrates with limited organic solubility.[9][10]

Below is a generalized workflow for setting up a palladium-catalyzed cross-coupling reaction.

Caption: General experimental workflow for palladium-catalyzed reactions.

Application Protocols

The following sections provide detailed protocols for the most common palladium-catalyzed reactions performed on this compound.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C-C bonds between aryl halides and organoboron compounds.[6] Its reliability and broad functional group tolerance make it ideal for diversifying the tryptophan core. Recent advancements have enabled these couplings to be performed at or near room temperature, even in aqueous solutions.[11][12]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Arylation

-

Setup: To a dry reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

-

Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).

-

Degassing: Seal the vial and sparge with argon for 10-15 minutes.

-

Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously until the starting material is consumed as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography to yield the desired 5-aryl-tryptophan derivative.

| Parameter | Typical Conditions | Notes |

| Pd Source | Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ (1-5 mol%) | Choice depends on ligand and substrate. |

| Ligand | SPhos, XPhos, RuPhos, dppf (1.2-2.0 equiv relative to Pd) | Bulky, electron-rich ligands are often superior. |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv) | K₃PO₄ is often effective in aqueous media.[11] |

| Solvent | Dioxane/H₂O, Toluene, DMF | Aqueous systems are preferred for green chemistry. |

| Temperature | 40-110 °C | Lower temperatures are possible with highly active catalysts.[12] |

Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes

The Heck reaction forms a C-C bond by coupling the aryl halide with an alkene, providing a direct route to substituted styrenes and other vinylated compounds.[7][13] This reaction is instrumental for installing vinyl groups that can be further elaborated. Aqueous conditions have also been successfully developed for this transformation on tryptophan substrates.[9]

Protocol: Heck Vinylation

-

Setup: Combine this compound (1.0 equiv), the alkene (1.5-2.0 equiv), and a base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) in a reaction flask.

-

Solvent & Catalyst: Add a suitable solvent (e.g., DMF or acetonitrile) followed by the palladium catalyst (e.g., Pd(OAc)₂). For challenging couplings, a phosphine ligand like triphenylphosphine (PPh₃) or a water-soluble ligand like TPPTS may be required.[9]

-

Reaction: Heat the mixture under an inert atmosphere (e.g., 80-120 °C) until completion.

-

Workup & Purification: After cooling, filter the reaction mixture to remove palladium black and inorganic salts. Concentrate the filtrate and purify the residue via column chromatography.

| Parameter | Typical Conditions | Notes |

| Pd Source | Pd(OAc)₂ (2-5 mol%) | Often used "ligandless" with electron-rich alkenes. |

| Ligand | PPh₃, P(o-tol)₃, TPPTS (for aqueous) | Required for less reactive alkenes or to prevent catalyst decomposition. |

| Base | Et₃N, DIPEA, K₂CO₃, NaOAc (1.5-2.5 equiv) | An organic base often acts as both base and solvent. |

| Solvent | DMF, Acetonitrile, Toluene, H₂O (with appropriate ligand) | High-boiling polar aprotic solvents are common. |

| Temperature | 80-140 °C | Higher temperatures are generally required compared to Suzuki coupling. |

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction enables the coupling of aryl halides with a wide variety of primary and secondary amines, providing access to N-arylated products that are otherwise difficult to synthesize.[8][14] It is a cornerstone of medicinal chemistry for constructing aniline and related structures.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination

-

Setup: In a glovebox or under a strong flow of argon, charge a reaction tube with this compound (1.0 equiv), the amine coupling partner (1.1-1.3 equiv), a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv), the palladium precatalyst, and the ligand.

-

Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Seal the tube and heat with stirring (typically 80-110 °C) for the required time (4-24 h).

-

Workup: Cool the reaction, dilute with a suitable organic solvent, and quench carefully with water or saturated aqueous ammonium chloride.

-

Purification: Extract the product, dry the combined organic layers, and purify by column chromatography. Microwave heating can significantly accelerate these reactions.[15]

| Parameter | Typical Conditions | Notes |

| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%) | Pre-formed palladium-ligand complexes are also common. |

| Ligand | XPhos, RuPhos, BrettPhos (1.1-1.5 equiv relative to Pd) | Bulky biarylphosphine ligands are essential for high yields. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃, LiHMDS (1.4-2.0 equiv) | The base must be strong enough to deprotonate the amine. |

| Solvent | Toluene, Dioxane, THF | Anhydrous conditions are critical. |

| Temperature | 80-110 °C | Reaction temperature is highly dependent on the substrates. |

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction couples aryl halides with terminal alkynes, typically using a dual catalyst system of palladium and a copper(I) salt (e.g., CuI).[16] This reaction provides a powerful method for introducing alkyne functionalities, which are versatile handles for further chemistry, such as "click" reactions.

Protocol: Sonogashira Alkynylation

-

Setup: To a flask containing this compound (1.0 equiv), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI).

-

Reagents: Add an anhydrous, degassed solvent like THF or DMF, followed by a base (e.g., Et₃N or DIPEA), and finally the terminal alkyne (1.2-1.5 equiv).

-

Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) until the reaction is complete.

-

Workup: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride to remove copper salts.

-

Purification: Dry the organic phase, concentrate, and purify by chromatography.

| Parameter | Typical Conditions | Notes |

| Pd Source | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (1-5 mol%) | A variety of Pd(0) and Pd(II) sources are effective. |

| Co-catalyst | CuI (2-10 mol%) | Copper-free conditions have been developed but are less common. |

| Base | Et₃N, DIPEA, Piperidine (>2 equiv) | Often used in excess, sometimes as the solvent. |

| Solvent | THF, DMF, Toluene | Anhydrous and oxygen-free conditions are important. |

| Temperature | 25-70 °C | Generally milder than other cross-coupling reactions. |

Palladium-Catalyzed Cyanation

The introduction of a nitrile group is a valuable transformation in drug discovery, as the nitrile can act as a bioisostere for other functional groups or serve as a precursor to amines, amides, or carboxylic acids.[17] While traditional methods often use toxic cyanide salts like KCN or Zn(CN)₂, safer and more robust protocols using reagents like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) have been developed.[18][19]

Protocol: Cyanation using K₄[Fe(CN)₆]

-

Setup: Combine this compound (1.0 equiv), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.3-0.5 equiv), and sodium carbonate (Na₂CO₃, 2.0 equiv) in a reaction flask.

-

Catalyst & Solvent: Add the palladium catalyst (e.g., Pd(OAc)₂) and a ligand if necessary. Add a polar aprotic solvent such as DMF or DMA.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., 120-140 °C) for several hours.

-

Workup: Cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate. The aqueous layer containing iron salts may need to be treated appropriately.

-

Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.

| Parameter | Typical Conditions | Notes |

| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ (2-5 mol%) | Ligands can improve efficiency. |

| Cyanide Source | K₄[Fe(CN)₆], Zn(CN)₂, KCN | K₄[Fe(CN)₆] is a less toxic and non-hygroscopic alternative.[19] |

| Base | Na₂CO₃, K₂CO₃ | Required for the catalytic cycle. |

| Solvent | DMF, DMA, NMP | High-boiling polar aprotic solvents are necessary. |

| Temperature | 120-150 °C | High temperatures are typically required. |

References

- Buchwald–Hartwig amin

- Heck Reaction. Organic Chemistry Portal.

- Palladium-C

- Palladium-catalyzed cascade reactions involving C–C and C– X bond form

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig

- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activ

- Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. RSC Publishing.

- Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions.

- Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temper

- Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC Publishing.

- Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant.

- Palladium-Catalyzed Synthesis of Novel Optically Active Tryptophan Analogues. Radboud Repository.

- Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Deriv

- Palladium(II)-catalyzed oxidation of l-tryptophan by hexacyanoferrate(III) in perchloric acid medium: a kinetic and mechanistic study. SciSpace.

- Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Comput

- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH.

- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activ

- Synthesis of 5- and 7-bromotryptophan and of [5-bromotryptophan9]-β-corticotrophin-(1–24)-tetracosapeptide, a highly potent corticotrophin analogue. RSC Publishing.

- Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature.

- Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. Journal of the American Chemical Society.

- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). ORGANIC CHEMISTRY.

- Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Thieme.

- Palladium-Catalyzed Heteroannulation of Bdan-Capped Alkynes: Rapid Access to Complex Indole Scaffolds. PMC - NIH.

- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH.

- Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based C

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. YouTube.

- A new palladium catalyst system for the cyanation of aryl chlorides.

- Heck reaction – Knowledge and References. Taylor & Francis Online.

- Palladium-catalyzed synthesis of indolesviaammonia cross-coupling–alkyne cycliz

- Buchwald–Hartwig amin

- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.

- Heck Reaction. Chemistry LibreTexts.

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

- Sonogashira diversification of unprotected halotryptophans, halotryptophan containing tripeptides; and generation of a new to nature bromo-natural product and its diversification in w

Sources

- 1. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Heck Reaction [organic-chemistry.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. thieme-connect.de [thieme-connect.de]

Troubleshooting & Optimization

Optimizing coupling efficiency of Boc-5-bromo-L-tryptophan in SPPS

Technical Support Center: Boc-5-bromo-L-tryptophan SPPS

A Senior Application Scientist's Guide to Optimizing Coupling Efficiency and Minimizing Side Reactions

The incorporation of halogenated tryptophan analogues, such as this compound, is a critical step in the development of novel peptides with unique structural and biological properties. The bromo-substituent can serve as a heavy-atom probe for X-ray crystallography, a handle for cross-coupling reactions, or a modulator of peptide conformation and binding affinity. However, its successful incorporation via Boc-based Solid-Phase Peptide Synthesis (SPPS) is not without challenges. The steric bulk of the bromine atom and the modified electronics of the indole ring demand careful optimization of coupling protocols to ensure high efficiency and prevent unwanted side reactions.

This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, drawing from established principles of peptide chemistry to empower researchers in their synthetic endeavors.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the coupling of this compound, presented in a question-and-answer format to provide direct and actionable solutions.

Issue 1: Low or Incomplete Coupling Efficiency

Question: My Kaiser test is positive after a standard coupling cycle with this compound. What is causing the incomplete reaction and how can I fix it?

Answer: A positive Kaiser test indicates the presence of unreacted free primary amines on the resin, signifying a failed or incomplete coupling step. The primary culprit is the steric hindrance imposed by the bromine atom at the 5-position of the indole ring, which slows down the kinetics of the acylation reaction.

Causality: The bulky bromine atom can sterically clash with the growing peptide chain and the resin matrix, making it difficult for the activated amino acid to approach the N-terminal amine of the peptide-resin. Standard coupling conditions that are sufficient for smaller amino acids like Alanine or Glycine may be too slow to drive this reaction to completion.

Solutions:

-

Employ a More Potent Coupling Reagent: Standard carbodiimide reagents like DCC may be insufficient. Switch to a more reactive phosphonium or aminium salt-based reagent. Reagents like HATU and HCTU generate highly reactive OAt and O-6-ClBt esters, respectively, which are known to be highly effective for coupling sterically hindered amino acids.[1]

-

Perform a Double Coupling: Immediately after the first coupling reaction, without a deprotection step, repeat the coupling procedure with a fresh solution of the activated this compound. This second exposure significantly increases the probability of acylating any remaining free amines.

-

Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. Monitor the reaction periodically with a quantitative test (e.g., TNBS) or a repeat Kaiser test to determine the optimal duration.

-

Check Solubility: Ensure the this compound is fully dissolved in the reaction solvent (typically DMF or NMP) before activation. Poor solubility will lead to a lower effective concentration of the activated species. If solubility is an issue, consider using a solvent mixture like the "magic mixture" (DCM:DMF:NMP at 1:1:1) to improve solvation of the protected peptide chain.[2]

Caption: Troubleshooting flowchart for incomplete coupling.

Issue 2: Indole-Related Side Reactions

Question: My final peptide mass spectrum shows unexpected +72 Da or other adducts on the 5-bromo-tryptophan residue. What are these side products and how can I prevent them?

Answer: The tryptophan indole ring is nucleophilic and susceptible to modification by electrophilic species, particularly the carbocations generated during the repeated acidolysis of the Boc protecting group.[3] A +72 Da adduct is often indicative of tert-butylation of the indole ring, a common side reaction in Boc-SPPS.[3][4]

Causality: During the Boc deprotection step with trifluoroacetic acid (TFA), a tert-butyl cation is released.[3][5] This highly reactive electrophile can attack the electron-rich indole nucleus of tryptophan. While tryptophan itself is prone to this, the bromo-substituent does not fully deactivate the ring towards such reactions. Other side reactions can include oxidation or modification by cations released from other side-chain protecting groups (e.g., from arginine).[6]

Solutions:

-

Use Indole Nitrogen Protection: The most robust solution is to use Boc-5-bromo-L-Trp(For)-OH, where the indole nitrogen is protected with a formyl (For) group.[6] This group is electron-withdrawing, significantly deactivating the indole ring to prevent electrophilic attack. The formyl group is stable to the standard Boc-SPPS cycles and is typically removed during the final HF cleavage step.[6]

-

Optimize Scavenger Cocktails:

-

During Boc Deprotection: Add a carbocation scavenger to your TFA deprotection solution (e.g., 50% TFA in DCM). Dithioethane (DTE) at 0.5% is commonly used to trap the tert-butyl cations as they form.[3][5]

-

During Final Cleavage: The final cleavage cocktail is critical. A mixture containing scavengers like triisopropylsilane (TIS) to reduce carbocations and a thiol like ethanedithiol (EDT) to prevent oxidation and scavenge other reactive species is essential.[7] For peptides containing 5-bromo-tryptophan, a recommended cleavage cocktail is TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5).

-

| Reagent | Chemical Class | Activating Species | Relative Reactivity | Key Advantages | Considerations |

| DCC/HOBt | Carbodiimide | O-acylisourea / OBt-ester | Standard | Low cost, widely used. | Can be slow for hindered couplings; produces insoluble DCU byproduct. |

| HBTU/TBTU | Aminium Salt | OBt-ester | High | Good for routine SPPS, soluble byproducts. | May be insufficient for severely hindered residues. |

| HCTU | Aminium Salt | O-6-ClBt-ester | Very High | More reactive than HBTU due to the more acidic HOCt leaving group. | Higher cost. |

| HATU | Aminium Salt | OAt-ester | Very High | HOAt leaving group provides anchimeric assistance, making it one of the most efficient reagents. | Highest cost, potential for side reactions if not used correctly. |

| COMU | Uronium Salt | Oxyma-ester | Very High | Generates OxymaPure-based active ester, reported to have high reactivity and low racemization. | Newer reagent, may be less characterized in some systems. |

Frequently Asked Questions (FAQs)

Q1: Is racemization a concern when activating this compound? A1: Yes, racemization is a potential risk for all amino acids during the pre-activation step, especially with prolonged activation times or in the presence of excess base. Tryptophan can be prone to racemization.[8] To minimize this, use an in-situ neutralization protocol where the base is added simultaneously with the coupling reagent, or pre-activate for a minimal amount of time (1-2 minutes) before adding the mixture to the resin. Using additives like HOBt or OxymaPure, which are incorporated into modern coupling reagents like HBTU and COMU, helps to suppress racemization.

Q2: Can I use this compound without indole protection? A2: Yes, it is possible, but it carries a higher risk of side reactions.[6] If you choose not to use indole protection, it is imperative to use scavengers like DTE during every Boc deprotection step and a robust scavenger cocktail during final cleavage to minimize tert-butylation and other modifications.[3][5][7] For synthesizing long or complex peptides, using the N-in-formyl protected version is strongly recommended for a cleaner synthesis.

Q3: How do I monitor the coupling reaction of this compound? A3: The qualitative Kaiser test is the most common method. It detects primary amines and will be blue/purple if the coupling is incomplete. For a quantitative assessment, the TNBS (2,4,6-trinitrobenzenesulfonic acid) test can be used. After coupling, a small sample of the resin is taken, and the test is performed. A yellow color indicates free amines, the intensity of which can be measured spectrophotometrically.

Q4: What is the best solvent for SPPS involving this modified amino acid? A4: N,N-Dimethylformamide (DMF) is the standard solvent. However, for sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) is often a better choice due to its superior solvating properties.[2] As mentioned, a "magic mixture" of DCM, DMF, and NMP can also be beneficial for difficult sequences.[2]

Experimental Protocols

Protocol 1: Optimized Double Coupling for this compound

This protocol assumes a 0.1 mmol scale synthesis on a suitable resin (e.g., MBHA resin for peptide amides).

-

Resin Preparation: Swell the resin in DCM (10 mL) for 30 min, then in DMF (10 mL) for 30 min.

-

Boc Deprotection:

-

Treat the resin with 50% TFA / 0.5% DTE in DCM (10 mL) for 2 minutes. Drain.

-

Treat again with 50% TFA / 0.5% DTE in DCM (10 mL) for 20 minutes. Drain.

-

Wash the resin with DCM (3 x 10 mL) and IPA (2 x 10 mL).

-

-

Neutralization:

-

Wash the resin with DMF (3 x 10 mL).

-

Treat with 10% DIEA in DMF (v/v) (10 mL) for 2 minutes. Repeat once.

-

Wash the resin with DMF (5 x 10 mL).

-

-

First Coupling:

-

In a separate vessel, dissolve this compound (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in 5 mL of DMF.

-

Add DIEA (0.8 mmol, 8 eq) to the activation mixture and vortex for 1 minute.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 2 hours at room temperature.

-

-

Second Coupling:

-

Drain the reaction vessel. Do not wash the resin.

-

Immediately add a second, freshly prepared solution of activated this compound (as prepared in step 4).

-

Agitate the reaction vessel for another 2 hours.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

-

-

Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is negative (beads are yellow/colorless), proceed to the next deprotection cycle. If it is still positive, consider a capping step with acetic anhydride.

Caption: Optimized Boc-SPPS cycle for difficult couplings.

References

- Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent.PubMed.

-

Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Available at: [Link]

-

Cyclic peptide natural products linked via the tryptophan side chain. RSC Publishing. Available at: [Link]

-

A side-reaction in the SPPS of Trp-containing peptides. ResearchGate. Available at: [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Springer. Available at: [Link]

-

Protection of the indole nucleus of tryptophan in solid-phase peptide synthesis with a dipeptide that can be cleaved rapidly at physiological pH. ResearchGate. Available at: [Link]

-

Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed. Available at: [Link]

-

A side-reaction in the SPPS of Trp-containing peptides. PubMed. Available at: [Link]

-

The conversion of 5-Br-L-tryptophan (8) to 5-bromoskatole (9)... ResearchGate. Available at: [Link]

-

Determination of tryptophan oxidation of monoclonal antibody by reversed phase high performance liquid chromatography. ResearchGate. Available at: [Link]

-

Analysis of the Racemization of Tryptophan. ResearchGate. Available at: [Link]

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

Minimizing racemization of Boc-5-bromo-L-tryptophan during activation

Topic: Minimizing Racemization of Boc-5-bromo-L-tryptophan

Executive Summary

This compound (5-Br-Trp) presents a unique synthetic challenge. While the tert-butyloxycarbonyl (Boc) group typically suppresses oxazolone formation better than amide-protecting groups, the electron-withdrawing nature of the 5-bromine substituent fundamentally alters the electronic landscape of the molecule. This modification increases the acidity of the

This guide provides a mechanistic breakdown, an optimized "Gold Standard" protocol, and a troubleshooting decision tree to ensure stereochemical integrity.

Module 1: The Mechanistic Root Cause

To solve racemization, one must understand the invisible enemy: Oxazolone Formation .

During activation, the carboxyl group is converted into a reactive intermediate (O-acylisourea).[1] In 5-Br-Trp, the bromine atom exerts a strong inductive effect (

-

Oxazolone Formation: The carbonyl oxygen of the Boc group attacks the activated carboxyl carbon, forming a 5-membered oxazolone ring.

-

The Critical Failure (Enolization): The

-proton on this ring is usually weakly acidic. However, the electron-withdrawing 5-Br group stabilizes the negative charge of the conjugate base, lowering the pKa of the -

Racemization: In the presence of tertiary bases (DIEA, NMM), this proton is stripped, creating a planar, achiral enolate. Reprotonation occurs indiscriminately from either face, yielding a racemic mixture (L- and D- isomers).

Visualization: The Racemization Pathway

Figure 1: The oxazolone-mediated racemization pathway.[2][3][4][5] The 5-Br substituent stabilizes the 'Planar Enolate', accelerating the loss of chirality compared to native Tryptophan.

Module 2: The "Gold Standard" Protocol

Objective: Maximize coupling efficiency while maintaining <0.5% D-isomer.

Protocol A: The Safe Activation (DIC/Oxyma)

This method is preferred because it minimizes the presence of exogenous base during the activation step.

Reagents:

-

Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)[4]

-

Base: None during activation; 2,4,6-Collidine (TMP) only if resin/amine requires neutralization.

-

Solvent: DMF (Dimethylformamide)[7]

Step-by-Step:

-

Dissolution: Dissolve Boc-5-Br-Trp-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

-

Pre-Activation (Cold): Cool the solution to 0°C. Add DIC (3.0 eq). Stir for exactly 2 minutes .

-

Why? Pre-activation forms the active ester at low temp, avoiding heat-induced oxazolone formation.

-

-

Coupling: Add the pre-activated mixture to the resin-bound amine.

-

Base Addition (Conditional): ONLY if the resin amine is a salt (e.g., HCl salt), add 3.0 eq of 2,4,6-Collidine .

-

Why Collidine? It is a sterically hindered, weaker base (pKa ~7.4) compared to DIEA (pKa ~10.5). It is strong enough to neutralize the amine but too bulky and weak to abstract the

-proton from the activated 5-Br-Trp.

-

-

Reaction Time: Agitate for 60–90 minutes at Room Temperature. Do not heat.

Protocol B: The High-Power Alternative (HATU/Collidine)

Use this only if Protocol A fails to drive the coupling to completion due to steric hindrance.

-

Dissolution: Dissolve Boc-5-Br-Trp-OH (3.0 eq) and HATU (2.9 eq) in DMF.

-

Base Addition: Add 2,4,6-Collidine (6.0 eq).

-

Critical: Do NOT use DIEA. The combination of HATU (highly reactive) and DIEA (strong base) is a guaranteed recipe for racemization with electron-deficient amino acids.

-

-

Immediate Coupling: Add to resin immediately. Do not pre-activate for >30 seconds.

Module 3: Comparative Data & Reagent Selection

The choice of additive and base is the single biggest determinant of stereochemical purity.

| Component | Recommendation | Technical Rationale |

| Coupling Reagent | DIC/Oxyma | Best. Oxyma creates an active ester that is more stable against racemization than HOBt and safer than HOAt. |

| Base | 2,4,6-Collidine | Essential. The "Safe Base." Its steric bulk prevents it from approaching the |

| Base (Avoid) | DIEA / TEA | High Risk. Small, strong bases rapidly abstract the |

| Solvent | DMF | Preferred over NMP. NMP can sometimes enhance base-catalyzed side reactions. |

| Temperature | < 25°C | Strict Limit. Heat exponentially increases the rate of oxazolone formation. Avoid microwave coupling for this specific residue. |

Module 4: Troubleshooting Wizard

Q: I see a "doublet" peak in my HPLC analysis. Is this racemization?

A: Likely, yes.

-

Diagnosis: If the peaks have identical mass (LC-MS) but different retention times (usually close together), you have separated the L- and D-isomers.

-

Fix: Switch to Protocol A (DIC/Oxyma) . If you used DIEA, discard that solvent bottle and prepare fresh Collidine in DMF.

Q: The coupling yield is low (<80%), but I'm afraid to heat it.

A: Do not use heat. Instead, use Double Coupling .

-

Run Protocol A for 60 minutes.

-

Drain and wash.

-

Repeat Protocol A for another 60 minutes.

-

Reasoning: Fresh reagents drive equilibrium forward without adding the kinetic energy (heat) that triggers racemization.

Q: Can I use HOBt instead of Oxyma?

A: You can, but it is inferior.

-

Data: Studies indicate Oxyma Pure is superior to HOBt in suppressing racemization for sensitive amino acids (like Cys and His, which behave similarly to 5-Br-Trp in sensitivity). Furthermore, HOBt is often hydrated; water kills the active ester. Oxyma is anhydrous.

Troubleshooting Decision Tree

Figure 2: Decision logic for optimizing 5-Br-Trp incorporation.